molecular formula C17H20N4O3 B2859377 (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034447-44-2

(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2859377
CAS No.: 2034447-44-2
M. Wt: 328.372
InChI Key: XBZWLQPUYWWBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with an ethoxy group and a piperidine ring linked to a pyridazin-3-yl group. This compound is part of a class of biologically active molecules that have shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2-ethoxypyridine and 3-pyridazinol as starting materials. These are then subjected to a series of reactions including nucleophilic substitution and amide coupling reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

  • Nucleophilic Addition: : Reagents like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: has shown potential in several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for its pharmacological effects.

  • Industry: : It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential biological activities. Similar compounds include pyridazine derivatives and piperidine-based molecules , which also exhibit various pharmacological properties. the presence of the ethoxy group and the specific substitution pattern in (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone sets it apart from these analogs.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-23-16-14(7-3-9-18-16)17(22)21-11-5-6-13(12-21)24-15-8-4-10-19-20-15/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZWLQPUYWWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.